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Compound of Interest

Compound Name:
3,3-Dimethyltetrahydro-2H-pyran-

4-amine hydrochloride

CAS No.: 1400580-54-2

Cat. No.: B1403373

Get Quote

Ticket ID: SOL-33DMTHP-001 Status: Open Priority: High Assigned Specialist: Senior

Application Scientist, Lead Optimization Unit[1]

Executive Summary
The 3,3-dimethyltetrahydropyran (3,3-DMTHP) scaffold is a potent bioisostere for piperidine or

cyclohexane rings, often used to improve metabolic stability by blocking the 3-position from

oxidative metabolism. However, the gem-dimethyl group introduces significant lipophilicity and

steric bulk, often resulting in "brick dust" insolubility (high melting point, low aqueous solubility).

This guide provides a systematic troubleshooting protocol to resolve solubility issues for 3,3-

DMTHP amine derivatives, moving from chemical modification to formulation strategies.

Module 1: Salt Selection (The First-Line Defense)
The Science: The tetrahydropyran-4-amine core has a predicted pKa of approximately 9.6 [1].

[1][2][3][4] This makes the molecule a moderately strong base, ideal for salt formation. The goal

is to disrupt the stable crystal lattice created by the hydrophobic 3,3-dimethyl packing.
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Troubleshooting Guide: Counter-ion Selection
Q: I tried HCl, but the salt is hygroscopic or oils out. What now? A: HCl is the standard starting

point, but the chloride ion is small and charge-dense, which can sometimes lead to tight crystal

packing (reducing solubility) or hygroscopicity. For lipophilic amines like 3,3-DMTHP, you need

a counter-ion that matches the hydrophobic bulk of the cation.

Protocol: The "Lipophilic Match" Screen If HCl fails, proceed with this hierarchy based on the

Hofmeister series and hydrophobic matching:

Priority Counter-ion pKa (Acid)
Rationale for 3,3-
DMTHP

1
Mesylate

(Methanesulfonate)
-1.9

Excellent for lipophilic

bases; breaks packing

symmetry.

2
Tosylate (p-

Toluenesulfonate)
-2.8

The aromatic ring

interacts with the

lipophilic dimethyl

group, potentially

stabilizing a soluble

polymorph.

3 L-Tartrate 2.98 / 4.34

Adds hydroxyl groups

to the lattice,

increasing hydrogen

bonding with water.[1]

4 Fumarate 3.03

Good for stability,

though often less

soluble than

sulfonates.

Critical Check: Ensure the

(pKa of base - pKa of acid) is

to ensure stable salt formation and prevent disproportionation in solution [2].
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Visual Workflow: Salt Screening Logic
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Figure 1: Decision matrix for salt selection targeting lipophilic amine scaffolds.
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Module 2: Structural Modification (Lead
Optimization)
The Science: The "Gem-Dimethyl Effect" restricts the conformational freedom of the

tetrahydropyran ring, often locking it into a chair conformation that packs too efficiently in the

solid state. To improve solubility without losing the metabolic stability provided by the methyl

groups, we must lower the LogP (Partition Coefficient) or disrupt the lattice energy [3].

Troubleshooting Guide: Medicinal Chemistry Tactics
Q: I cannot change the 3,3-dimethyl group; it's essential for potency. How do I improve

solubility? A: If the hydrophobic core is locked, you must introduce polarity at the periphery

("Solubilizing Appendages").

Strategy 1: The "Polar Cap" Approach Modify the substituents on the amine nitrogen.

Avoid: Benzyl or simple alkyl chains (adds LogP).

Deploy:

Oxetanes: Replace cyclopropyl/alkyl groups with oxetane (lowers LogP by ~1 unit).[1]

Morpholines/Piperazines: Introduce a distal basic nitrogen to create a di-cation at

physiological pH.[1]

Strategy 2: Scaffold Hopping (The Oxygen Walk) If the 3,3-dimethyl is causing a "grease ball"

effect, consider moving the ether oxygen.

Current: 3,3-dimethyl-tetrahydropyran-4-amine.[1]

Alternative: 2,2-dimethyl-tetrahydrofuran-3-amine derivatives (if SAR permits).[1] This

changes the vector of the lone pairs and disrupts crystal packing.

Module 3: Formulation & Dissolution (The "Rescue"
Operation)
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The Science: When chemical modification is exhausted, kinetic solubility can be forced using

excipients that encapsulate the hydrophobic 3,3-dimethyl region.

Troubleshooting Guide: Excipient Screening
Q: The compound precipitates immediately upon dilution in buffer.[1] How do I keep it in

solution for dosing? A: You are facing "Crash-out."[1] The 3,3-dimethyl group is driving rapid

aggregation in water.[1] You need a sequestering agent.[1]

Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) form inclusion complexes with

hydrophobic moieties.[1] The 3,3-dimethyltetrahydropyran ring fits well into the cavity of

-Cyclodextrin derivatives.[1]

Recommended Excipient: Sulfobutylether-

-Cyclodextrin (SBE-

-CD / Captisol®)[1]

Why: The sulfobutyl groups are negatively charged, interacting favorably with the protonated

amine of your derivative, while the hydrophobic cavity shields the dimethyl-pyran ring [4].

Recipe:

Prepare 20% (w/v) SBE-

-CD in 50 mM Phosphate Buffer (pH 3.0 - 4.0).

Add drug in excess.[1]

Stir for 24 hours or sonicate for 30 mins.

Filter (0.22 µm).[1]

Visual Workflow: Formulation Decision Tree
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Drug Candidate Aq. Solubility > 100 µg/mL?
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Figure 2: Step-wise formulation strategy for hydrophobic amine derivatives.

FAQs: Common Issues with 3,3-DMTHP Derivatives
Q: Why does my compound show double peaks in HPLC after salt formation? A: This is likely

disproportionation. If you use a weak acid (like fumaric acid) and dissolve it in a high pH buffer

(or water if the salt is very acidic), the salt may dissociate back to the free base and the acid.

Solution: Maintain the pH of your mobile phase at least 2 units below the pKa of the amine

(keep pH < 7.5).

Q: Can I use a prodrug strategy? A: Yes. If the amine is secondary, consider a Phosphate

Prodrug. Phosphonooxymethyl derivatives can increase solubility by >1000-fold.[1] Ideally, this

is cleaved by alkaline phosphatase in the gut to release the active parent drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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